7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by the presence of a bromophenyl group, a difluoromethyl group, a mercapto group, and a methoxyphenyl group
Preparation Methods
The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core through cyclization reactionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can undergo reduction to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Fluorination: The difluoromethyl group can participate in further fluorination reactions to introduce additional fluorine atoms.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines, thiols), and fluorinating agents (e.g., diethylaminosulfur trifluoride). Major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted derivatives .
Scientific Research Applications
7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
Difluoromethyl 2-pyridyl sulfone: Known for its versatility in the synthesis of organofluorine compounds.
1H-pyrrolo[2,3-b]pyridine derivatives: Exhibits potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy.
Properties
IUPAC Name |
7-(4-bromophenyl)-5-(difluoromethyl)-1-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF2N3O2S/c1-29-16-5-3-2-4-15(16)27-19-17(20(28)26-21(27)30)13(18(23)24)10-14(25-19)11-6-8-12(22)9-7-11/h2-10,18H,1H3,(H,26,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMETNHTFVOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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